

Application Note: ¹H NMR Analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate

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Compound of Interest

Compound Name: *methyl (2R)-2-hydroxy-4-methylpentanoate*

CAS No.: 112529-90-5

Cat. No.: B3082433

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Abstract

Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5) is a critical chiral building block derived from D-leucine. Its analysis requires precise discrimination of the

-hydroxy stereocenter. This guide details the ¹H NMR signature, emphasizing the ABX spin system created by the diastereotopic methylene protons adjacent to the chiral center. We also provide a validated protocol for determining enantiomeric excess (

) using Chiral Solvating Agents (CSAs).

Structural Analysis & Assignment Strategy

The Molecule

The compound consists of an isobutyl side chain attached to an

-hydroxy ester motif.^[1] The presence of the chiral center at C2 renders the adjacent C3 methylene protons (

and

) diastereotopic. They are magnetically non-equivalent, splitting into complex multiplets rather than a simple doublet.

Structure & Labeling:

- Pos 1: Carboxyl Carbon (C=O)[1]

- Pos 2:

-Carbon (Chiral Center) – carries

and

.

- Pos 3:

-Methylene – carries diastereotopic

and

.

- Pos 4:

-Methine – carries

.

- Pos 5/6:

-Methyls – carries

and

.

- Pos 7: O-Methyl – carries

.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (

) are referenced to TMS (0.00 ppm).

| Position | Proton Label | (ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
|----------|--------------|-------------|---------------|-------------|---------------|--|
| OMe | | 3.78 | Singlet (s) | 3H | - | Characteristic methyl ester. |
| C2 | | 4.10 - 4.25 | dd or ddd | 1H | , () | Deshielded by OH and COOMe. |
| OH | | 2.60 - 3.00 | Broad s or d | 1H | Variable | Shift is conc/temp dependent. Sharp doublet in DMSO-d. |
| C3 | | 1.50 - 1.65 | ddd | 1H | , | Diastereotopic (Pro-R/Pro-S). |
| C3 | | 1.40 - 1.55 | ddd | 1H | , | Diastereotopic; typically upfield of |
| C4 | | 1.80 - 1.95 | Multiplet (m) | 1H | - | Methine overlap with C3 region. |
| C5/6 | | 0.93, 0.95 | Doublets (d) | 6H | | Isobutyl methyls. |

Experimental Protocols

Protocol A: Standard Structural Validation

Objective: Confirm chemical structure and assess bulk purity.

Reagents:

- Solvent: Chloroform-d () with 0.03% TMS (v/v).
 - Note: Use DMSO-d if observing the OH coupling is required for confirmation of the alcohol group.

Procedure:

- Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL of . Ensure the solution is clear; filter if necessary to remove particulates that cause line broadening.
- Acquisition Parameters:
 - Pulse Angle: 30° ().
 - Relaxation Delay (D1): 2.0 seconds (ensure complete relaxation of methyl protons).
 - Spectral Width: 12 ppm (-1 to 11 ppm).
 - Scans (NS): 16 (sufficient for >10 mg).
 - Temperature: 298 K.
- Processing:

- Apply exponential window function (LB = 0.3 Hz).
- Phase correction: Manual (critical for accurate integration of the diastereotopic region).
- Baseline correction: Polynomial (Bernstein) fit.

Protocol B: Enantiomeric Purity Determination (Chiral Shift)

Objective: Determine the enantiomeric excess (%)

) of the (2R) isomer vs. the (2S) impurity.^[1] Mechanism: The addition of a Chiral Solvating Agent (CSA) forms transient diastereomeric complexes, splitting the signals of the enantiomers.

Reagents:

- CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [Pirkle's Alcohol] OR Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] ().
- Solvent: (Anhydrous).

Procedure:

- Baseline Scan: Acquire a standard spectrum of the pure analyte (approx. 10 mg).
- Titration:
 - Add 0.5 equivalents of the CSA directly to the NMR tube.
 - Shake vigorously and allow to equilibrate for 2 minutes.
 - Acquire spectrum.^{[1][2][3][4][5]}
 - Repeat additions (up to 2-3 equivalents) until the O-Methyl singlet (3.78 ppm) or the

-proton signal splits into two distinct baselined peaks.

- Calculation:
 - Integrate the two split signals (
 - and
 -).[1]

Technical Analysis & Troubleshooting

The Diastereotopic Effect (Expert Insight)

A common error in analyzing leucic acid derivatives is misinterpreting the C3 protons (1.4–1.6 ppm) as a simple methylene doublet. Because C2 is chiral, the C3 protons are in different electronic environments.

- Observation: You will see an ABX or ABM pattern. The two protons couple to each other (Geminal coupling, Hz) and unequally to the C4 methine and C2 -proton.
- Validation: If these protons appear as a single equivalent signal, suspect racemization or accidental chemical shift equivalence (rare in , more common in).

Solvent Selection Strategy

- CDCl₃
: Best for resolution of the backbone and routine purity checks. OH proton is often broad and uncoupled due to rapid exchange with trace water.
- DMSO-d₆

: Use this to prove the presence of the hydroxyl group. The OH will appear as a sharp doublet (

Hz) coupling to H2. This confirms the alcohol has not been esterified or oxidized.

- Benzene-d

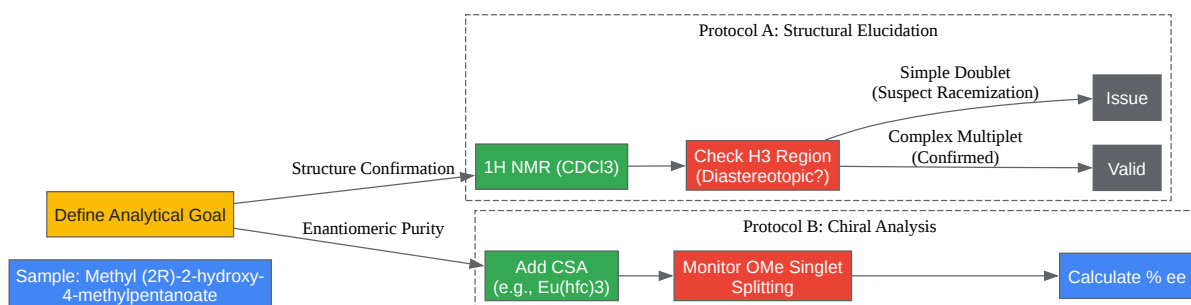
: Use if the

-methyl doublets (0.95 ppm) overlap with impurity peaks. The magnetic anisotropy of the benzene ring often shifts these upfield, resolving overlap.

Visualization

Workflow Diagram

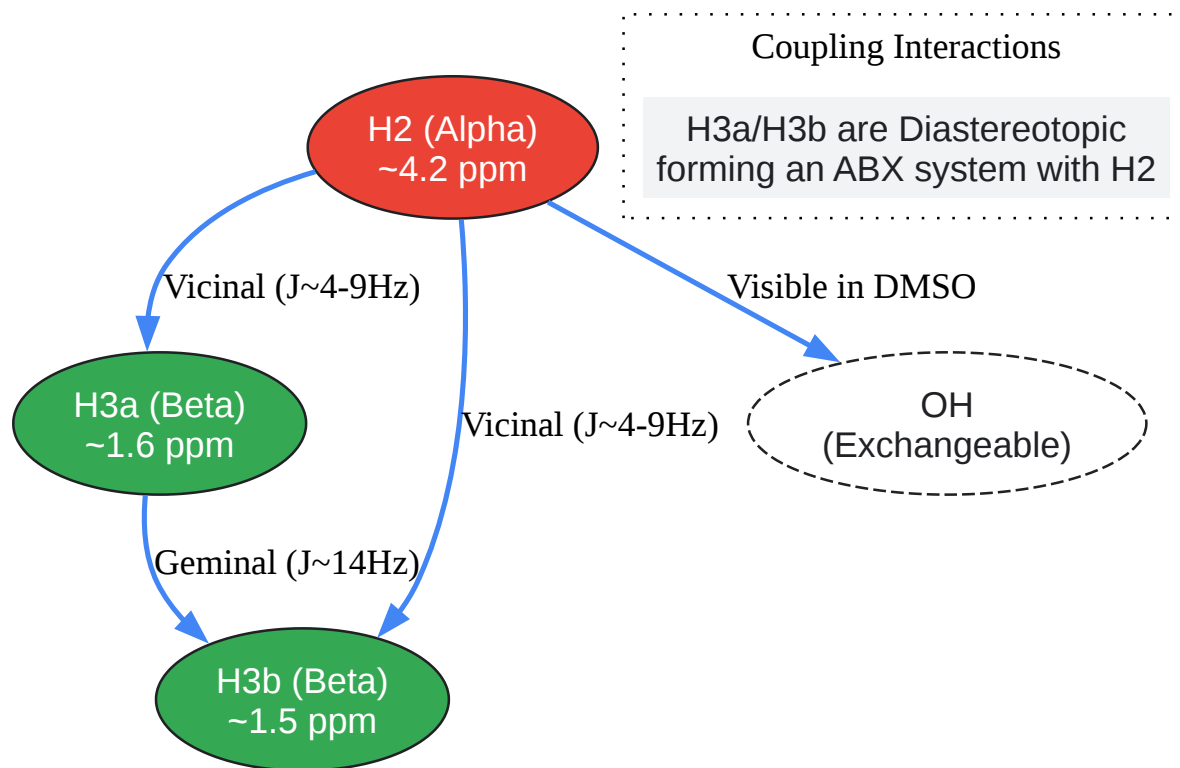
The following diagram illustrates the decision matrix for selecting the correct NMR protocol based on the analytical goal.



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Caption: Analytical workflow for structural validation and enantiomeric purity determination of methyl leucate derivatives.

Molecular Spin System



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Caption: Spin coupling network focusing on the ABX system formed by the chiral center (H2) and adjacent methylene protons (H3).

References

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Sources

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